molecular formula C15H14N2O4 B5750232 2-hydroxy-N'-(4-methoxybenzoyl)benzohydrazide

2-hydroxy-N'-(4-methoxybenzoyl)benzohydrazide

Cat. No.: B5750232
M. Wt: 286.28 g/mol
InChI Key: YHJBAYHMBBMAOT-UHFFFAOYSA-N
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Description

2-hydroxy-N'-(4-methoxybenzoyl)benzohydrazide is a useful research compound. Its molecular formula is C15H14N2O4 and its molecular weight is 286.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.09535693 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : The synthesis of 2-hydroxy-N'-(4-methoxybenzoyl)benzohydrazide and its derivatives often involves multiple steps starting from basic compounds like methyl salicylate or 2-methoxybenzohydrazide. These processes utilize methods like microwave-aided hydrazinolysis, acylation, and cyclization under controlled conditions (Santosa et al., 2019), (Taha et al., 2014).
  • Characterization Techniques : These compounds are typically characterized using techniques such as elemental analysis, FT-IR, NMR spectroscopy, and in some cases, single crystal X-ray diffraction. These methods help in confirming the structure and purity of the synthesized compounds (Sirajuddin et al., 2013), (Sarshira et al., 2016).

Biological and Medicinal Applications

  • Antimicrobial Properties : Several derivatives of this compound have shown significant antimicrobial activities. These activities include antibacterial, antifungal, and antitubercular effects, making them potential candidates for the development of new antimicrobial agents (Prasanna Kumar et al., 2013), (Raj et al., 2007).
  • Antioxidant and Cytotoxic Activities : Some derivatives exhibit antioxidant properties and show cytotoxic activities, making them relevant in the field of cancer research and the development of treatments for oxidative stress-related diseases (Ardjani & Mekelleche, 2017).
  • DNA Interaction and Enzymatic Activities : Certain benzohydrazide derivatives demonstrate the ability to interact with DNA, particularly through intercalation, and affect enzymatic activities. This suggests potential applications in gene therapy and enzyme inhibition studies (Sirajuddin et al., 2013).

Advanced Materials and Chemical Studies

  • Crystal Structure Analysis : The crystal structures of these compounds are studied for their potential applications in material science. Understanding the molecular and crystal structure is essential for exploring their use in various industrial applications (Han, 2013).
  • Synthesis of Heterocyclic Compounds : These compounds serve as precursors for the synthesis of various heterocyclic compounds, which have wide-ranging applications in pharmaceuticals and agrochemicals (Sarshira et al., 2016).

Properties

IUPAC Name

2-hydroxy-N'-(4-methoxybenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-21-11-8-6-10(7-9-11)14(19)16-17-15(20)12-4-2-3-5-13(12)18/h2-9,18H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJBAYHMBBMAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.